molecular formula C11H14N4O3 B163854 3-Deaza-2'-deoxyadenosine CAS No. 78582-17-9

3-Deaza-2'-deoxyadenosine

Katalognummer B163854
CAS-Nummer: 78582-17-9
Molekulargewicht: 250.25 g/mol
InChI-Schlüssel: KMQPIRJQPAVGJL-DJLDLDEBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Deaza-2’-deoxyadenosine is a nucleoside analog synthesized from 2’-deoxyadenosine . It strongly inhibits lymphocyte-mediated cytolysis with low cytotoxicity when applied at 100 μM . This nucleoside can also be used to evaluate the role of the adenine N3 nitrogen in DNA structure and function .


Synthesis Analysis

Pyrene-labeled 3-deaza-2’-deoxyadenosine comprising a non-π-conjugated linker py3zA was synthesized and its photophysical properties were investigated . Oligodeoxynucleotide (ODN) probes containing py3zA exhibited remarkable fluorescence quenching only when the opposite base of the complementary strand was the perfectly matched thymine .


Molecular Structure Analysis

The molecular formula of 3-Deaza-2’-deoxyadenosine is C11H14N4O3 . Its average mass is 250.254 Da and its monoisotopic mass is 250.106583 Da .


Chemical Reactions Analysis

3-Deaza-2’-deoxyadenosine inhibits RNA synthesis by binding to ribose fragments of ribonucleotides, thereby preventing the formation of enzyme-substrate complexes, and preventing chain elongation . It can also inhibit DNA synthesis by binding deoxyribose fragments of DNA and preventing DNA polymerase from adding nucleotides to the growth chain .


Physical And Chemical Properties Analysis

3-Deaza-2’-deoxyadenosine is a crystalline solid . It is soluble in DMF (5 mg/ml), DMSO (20 mg/ml), and PBS (pH 7.2, 10 mg/ml) . Its λmax is 212, 266 nm .

Wissenschaftliche Forschungsanwendungen

Application in Gene Sequencing

  • Summary of Application: 3-Deaza-2’-deoxyadenosine (d(3-NiA)) is used as a photoactivable deoxyadenosine analogue in gene sequencing . It induces DNA backbone breakage upon irradiation .
  • Methods of Application: The d(3-NiA) nucleoside is chemically incorporated at desired positions into 40-mer oligonucleotides as a phosphoramidite monomer . The resulting modified duplexes display a behavior that is close to that of the related natural sequence .
  • Results or Outcomes: The enzymatic action of the Klenow fragment exonuclease free revealed the preferential incorporation of dAMP opposite the 3-NiA base . This new photoactivable 3-NiA triphosphate can be considered as a photochemically cleavable dATP analogue .

Application in DNA Polymerases and Reverse Transcriptases

  • Summary of Application: 3-Deaza-2’-deoxyadenosine (c3dA) is used to determine how different DNA polymerases use the pair as a substrate specificity determinant .
  • Methods of Application: Three Family A polymerases, three Family B polymerases, and three reverse transcriptases were examined for their ability to handle c3dA .
  • Results or Outcomes: Different polymerases differed widely in their interaction with c3dA . Most notably, Family A and Family B polymerases differed in their use of this interaction to exploit their exonuclease activities .

Application in Lymphocyte-Mediated Cytolysis

  • Summary of Application: 3-Deaza-2’-deoxyadenosine strongly inhibits lymphocyte-mediated cytolysis .
  • Methods of Application: The nucleoside is applied at 100 μM .
  • Results or Outcomes: The application results in low cytotoxicity .

Application in Fluorescence Quenching-Based Oligodeoxynucleotide Probes

  • Summary of Application: Pyrene-labeled 3-deaza-2’-deoxyadenosine comprising a non-π-conjugated linker py3zA (1) is used in the synthesis of fluorescence quenching-based oligodeoxynucleotide probes for thymine identification .
  • Methods of Application: The py3zA (1) is synthesized and its photophysical properties are investigated .
  • Results or Outcomes: Oligodeoxynucleotide (ODN) probes containing py3zA (1) exhibited remarkable fluorescence quenching only when the opposite base of the complementary strand was the perfectly matched thymine . These probes exhibited excellent on-off switching properties, making them useful tools for single nucleotide polymorphism (SNP) genotyping and for the identification of target genes and structural studies of nucleic acids .

Application in Antiviral Activity

  • Summary of Application: 3-Deaza-2’-deoxyadenosine is used as an antiviral agent .
  • Methods of Application: The nucleoside analog is synthesized from 2’-deoxyadenosine .
  • Results or Outcomes: 3-Deaza-2’-deoxyadenosine inhibits RNA synthesis by binding to ribose fragments of ribonucleotides, thereby preventing the formation of enzyme-substrate complexes, thereby preventing chain elongation . It can also inhibit DNA synthesis by binding deoxyribose fragments of DNA and preventing DNA polymerase from adding nucleotides to the growth chain .

Application in DNA Structure and Function Evaluation

  • Summary of Application: 3-Deaza-2’-deoxyadenosine is used to evaluate the role of the adenine N3 nitrogen in DNA structure and function .
  • Methods of Application: The nucleoside is applied in a controlled environment to study its interaction with DNA .
  • Results or Outcomes: The application provides insights into the role of the adenine N3 nitrogen in DNA structure and function .

Safety And Hazards

3-Deaza-2’-deoxyadenosine is not for human or veterinary use . It may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation .

Zukünftige Richtungen

3-Deaza-2’-deoxyadenosine can be used to evaluate the role of the adenine N3 nitrogen in DNA structure and function . It can also be used in fluorescence quenching-based ODN probes for single nucleotide polymorphism (SNP) genotyping and for the identification of target genes and structural studies of nucleic acids .

Eigenschaften

IUPAC Name

(2R,3S,5R)-5-(4-aminoimidazo[4,5-c]pyridin-1-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c12-11-10-6(1-2-13-11)15(5-14-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2,(H2,12,13)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQPIRJQPAVGJL-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2C=CN=C3N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2C=CN=C3N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229178
Record name 3-Deaza-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Deaza-2'-deoxyadenosine

CAS RN

78582-17-9
Record name 3-Deaza-2'-deoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078582179
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Deaza-2'-deoxyadenosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00229178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Deaza-2'-deoxyadenosine
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3-Deaza-2'-deoxyadenosine
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3-Deaza-2'-deoxyadenosine
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3-Deaza-2'-deoxyadenosine
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3-Deaza-2'-deoxyadenosine

Citations

For This Compound
153
Citations
F Seela, H Rosemeyer, S Fischer - Helvetica chimica acta, 1990 - Wiley Online Library
The convergent syntheses of 3‐deazapurine 2′‐deoxy‐β‐D‐ribonucleosides and 2′,3′‐dideoxy‐D‐ribonucleosides, including 3‐deaza‐2′‐deoxyadenosine (1a) and 3‐deaza‐2′…
Number of citations: 29 onlinelibrary.wiley.com
RJ Irani, J SantaLucia Jr - Nucleosides, Nucleotides and Nucleic …, 2002 - Taylor & Francis
… atom of 2′-deoxyadenosine is replaced by a C-CH 3 group to give 7-methyl-1- β -D-deoxyribofuranosyl-1H-imidazo[4,5-c]pyridin-4-ylamine or 3-methyl-3-deaza-2′-deoxyadenosine (…
Number of citations: 26 www.tandfonline.com
F Seela, T Grein - Nucleic acids research, 1992 - academic.oup.com
7-Deaza-2′-deoxyadenosine (1, c 7 A d ) and 3-deaza-2′-deoxyadenosine (2, c 3 A d ) have been incorporated into d(AAAAAA) tracts replacing dA at various positions within …
Number of citations: 45 academic.oup.com
A Suzuki, T Yanaba, I Saito, Y Saito - ChemBioChem, 2014 - Wiley Online Library
… 3′,5′-Diprotected 3-deaza-2′-deoxyadenosine 2 was prepared by … -iodo-3-deaza-2′-deoxyadenosine (3). Treatment of 3 with TBAF provided 3-iodo-3-deaza-2′-deoxyadenosine (…
R Cosstick, X Li, DK Tuli, DM Williams… - Nucleic acids …, 1990 - ncbi.nlm.nih.gov
… An improved procedure for the preparation of 3-deaza-2'-deoxyadenosine (d3CA) is … The two-step conversion of d3CA to 3-deaza-2'-deoxyadenosine-5'-O-triphosphate (d3CATP…
Number of citations: 57 www.ncbi.nlm.nih.gov
C Crey-Desbiolles, M Kotera - Bioorganic & medicinal chemistry, 2006 - Elsevier
… In the second route, the convertible nucleoside 6-O-(2,4,6-trimethylphenyl)-3-deaza-2′-deoxyadenosine (28) was used to introduce 6-NH 2 group in the last step. …
Number of citations: 24 www.sciencedirect.com
CL Hendrickson, KG Devine… - Nucleic acids research, 2004 - academic.oup.com
… determinant, three Family A polymerases, three Family B polymerases and three reverse transcriptases were examined for their ability to handle 3‐deaza‐2′‐deoxyadenosine (c 3 dA), …
Number of citations: 40 academic.oup.com
C Crey-Desbiolles, J Lhomme, P Dumy… - Journal of the …, 2004 - ACS Publications
A new photocleavable 2‘-deoxyadenosine mimic, 3-nitro-3-deaza-2‘-deoxyadenosine (NidA), was prepared and introduced into DNA fragments via its 6-O-trimethylphenyl precursor …
Number of citations: 30 pubs.acs.org
A Suzuki, M Saito, R Katoh, Y Saito - Organic & Biomolecular …, 2015 - pubs.rsc.org
… DNA probes containing C3-naphthylethynylated 3-deaza-2′-deoxyadenosine 3nz A clearly identified a perfectly matched thymine in the complementary strand by indicating a change …
Number of citations: 23 pubs.rsc.org
N Berthet, C Crey-Desbiolles, M Kotera… - Nucleic acids …, 2009 - academic.oup.com
… We evaluate the ability of the 3-nitro-3-deaza-2′-deoxyadenosine to pair with another base into a DNA duplex. Thermodynamic parameters were determined for a series of 11-mer …
Number of citations: 7 academic.oup.com

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